molecular formula C14H21N5O2S B5655808 ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate

ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate

Cat. No. B5655808
M. Wt: 323.42 g/mol
InChI Key: MWDVYZRXEPCSHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate involves intricate chemical reactions, as seen in the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate. This compound was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the complexity of reactions involved in creating such compounds (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using X-ray diffraction methods, as was the case with the aforementioned compound. This technique allows for a precise understanding of the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (L. Minga, 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their involvement in various chemical transformations. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate underwent transformations with aromatic amines to yield 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, illustrating the potential for diverse chemical reactions and the formation of new compounds with varying properties (Alen Albreht et al., 2009).

properties

IUPAC Name

ethyl 4-[(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-4-21-14(20)19-7-5-10(6-8-19)15-13-16-12-11(22-13)9(2)17-18(12)3/h10H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVYZRXEPCSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC3=C(S2)C(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate

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